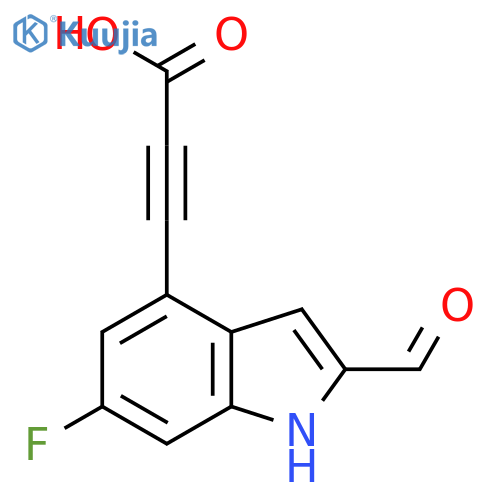

Cas no 2172166-46-8 (3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid)

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid

- EN300-1585683

- 2172166-46-8

-

- インチ: 1S/C12H6FNO3/c13-8-3-7(1-2-12(16)17)10-5-9(6-15)14-11(10)4-8/h3-6,14H,(H,16,17)

- InChIKey: PULVHIGILXWKPU-UHFFFAOYSA-N

- SMILES: FC1C=C(C#CC(=O)O)C2C=C(C=O)NC=2C=1

計算された属性

- 精确分子量: 231.03317122g/mol

- 同位素质量: 231.03317122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 397

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 70.2Ų

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1585683-0.05g |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 0.05g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1585683-0.25g |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 0.25g |

$1564.0 | 2023-06-04 | ||

| Enamine | EN300-1585683-0.1g |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 0.1g |

$1496.0 | 2023-06-04 | ||

| Enamine | EN300-1585683-250mg |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 250mg |

$1117.0 | 2023-09-24 | ||

| Enamine | EN300-1585683-1.0g |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 1g |

$1701.0 | 2023-06-04 | ||

| Enamine | EN300-1585683-100mg |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 100mg |

$1068.0 | 2023-09-24 | ||

| Enamine | EN300-1585683-5000mg |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 5000mg |

$3520.0 | 2023-09-24 | ||

| Enamine | EN300-1585683-2.5g |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 2.5g |

$3332.0 | 2023-06-04 | ||

| Enamine | EN300-1585683-500mg |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 500mg |

$1165.0 | 2023-09-24 | ||

| Enamine | EN300-1585683-10000mg |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid |

2172166-46-8 | 10000mg |

$5221.0 | 2023-09-24 |

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid 関連文献

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acidに関する追加情報

Comprehensive Analysis of 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid (CAS No. 2172166-46-8): Structure, Applications, and Research Insights

The compound 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid (CAS No. 2172166-46-8) is a fluorinated indole derivative with a propiolic acid side chain, which has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the fluoro substitution at the 6-position and the formyl group at the 2-position of the indole ring, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential role as a building block for drug discovery, especially in targeting enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated indole derivatives has surged due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The presence of the prop-2-ynoic acid moiety further expands its utility in click chemistry applications, enabling efficient conjugation with biomolecules. This aligns with the growing trend of precision medicine and targeted drug delivery, where researchers seek modular compounds to design tailored therapeutics. A common question in scientific forums is: "How does fluorination impact the reactivity of indole-based compounds?" Studies suggest that the 6-fluoro group in 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid enhances electrophilic aromatic substitution kinetics, facilitating downstream derivatization.

From a synthetic chemistry perspective, this compound serves as a key intermediate for constructing heterocyclic frameworks. Its formyl group allows for Schiff base formation, while the propiolic acid segment supports amide coupling or cycloaddition reactions. Such multifunctionality is critical for developing small-molecule libraries in high-throughput screening campaigns. Notably, its CAS No. 2172166-46-8 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in medicinal chemistry projects. Users often inquire about "solubility and stability under physiological conditions," which are optimal due to the balanced hydrophilicity-lipophilicity profile of this molecule.

Beyond drug development, 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid has applications in bioconjugation and proteomics. The alkyne handle enables Cu-free click chemistry, a hotspot in live-cell imaging studies. This resonates with the rising interest in bioorthogonal chemistry, as highlighted by its frequent mention in patents related to fluorescent probes. Additionally, its indole core mimics tryptophan metabolites, making it a candidate for investigating signaling pathways in neurodegenerative diseases—a topic trending in neuroscience research.

In summary, CAS No. 2172166-46-8 represents a high-value chemical entity bridging synthetic utility and biological relevance. Its design caters to modern challenges like fragment-based drug design and theranostic agent development. As the scientific community prioritizes sustainable chemistry, future studies may explore greener synthetic routes for this compound, addressing another frequent query: "Can this molecule be produced via biocatalysis?" With its multifaceted applications, 3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid remains a cornerstone in interdisciplinary research.

2172166-46-8 (3-(6-fluoro-2-formyl-1H-indol-4-yl)prop-2-ynoic acid) Related Products

- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)

- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)

- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)

- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)

- 1544906-05-9(2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile)

- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)

- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)

- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)